molecular formula C11H14N2O B8439071 5-Amino-2,3,3,-trimethylisoindolin-1-one

5-Amino-2,3,3,-trimethylisoindolin-1-one

Cat. No.: B8439071
M. Wt: 190.24 g/mol
InChI Key: OIQZTWNVYHEUKL-UHFFFAOYSA-N
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Description

5-Amino-2,3,3-trimethylisoindolin-1-one is an isoindolinone derivative characterized by a bicyclic structure comprising a benzene ring fused to a pyrrolidone ring. Key structural features include:

  • Amino group (-NH₂) at position 5 of the benzene ring.
  • Three methyl (-CH₃) groups at positions 2, 3, and 3 of the pyrrolidone ring.
  • Ketone group at position 1 of the pyrrolidone.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

5-amino-2,3,3-trimethylisoindol-1-one

InChI

InChI=1S/C11H14N2O/c1-11(2)9-6-7(12)4-5-8(9)10(14)13(11)3/h4-6H,12H2,1-3H3

InChI Key

OIQZTWNVYHEUKL-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)N)C(=O)N1C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-Amino-2,3,3-trimethylisoindolin-1-one with four structurally related compounds identified via similarity scoring and CAS registry data ():

Compound Name CAS Number Core Structure Substituents Functional Groups Similarity Score
5-Amino-2,3,3-trimethylisoindolin-1-one Not Provided Isoindolinone 5-NH₂; 2,3,3-CH₃ Ketone (1-one) Reference (1.00)
5-Amino-2-methylisoindoline-1,3-dione 6274-22-2 Isoindoline-1,3-dione 5-NH₂; 2-CH₃ Two ketones (1,3-dione) 0.92
7-Amino-3,4-dihydroisoquinolin-1(2H)-one 3676-85-5 Isoquinolinone 7-NH₂; 3,4-dihydro Ketone (1-one) 0.90
1-Oxoisoindoline-5-carbaldehyde 926307-99-5 Isoindolinone 5-CHO (aldehyde) Ketone (1-one) 0.87
5-Amino-2,3-dihydroindole-1-sulfonic acid benzoylamide 1187212-51-6 Indole 5-NH₂; 1-sulfonic acid benzoylamide Sulfonic acid, amide N/A

Key Observations:

Core Structure Differences: Isoindolinone vs. Isoquinolinone: The target compound’s isoindolinone core (benzene fused to pyrrolidone) contrasts with 7-Amino-3,4-dihydroisoquinolin-1(2H)-one’s isoquinolinone (benzene fused to pyridone), altering electronic distribution and steric effects . Dione vs.

Substituent Effects: Methyl Groups: The three methyl groups in the target compound enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility relative to 5-Amino-2-methylisoindoline-1,3-dione (only one methyl group) . Amino Group Position: The 5-amino substitution in the target compound versus the 7-amino in the isoquinolinone derivative may lead to divergent biological interactions, as aromatic amine positioning influences receptor binding .

Functional Group Variations: Aldehyde vs. Amino: 1-Oxoisoindoline-5-carbaldehyde replaces the amino group with an aldehyde, reducing nucleophilic reactivity but enabling Schiff base formation . Sulfonic Acid and Amide: 5-Amino-2,3-dihydroindole-1-sulfonic acid benzoylamide’s sulfonic acid group introduces strong acidity and polarity, contrasting with the target compound’s neutral methyl-dominated profile .

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